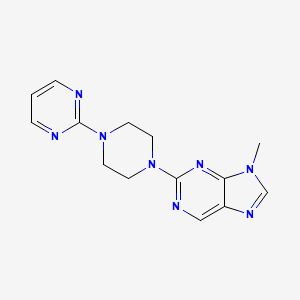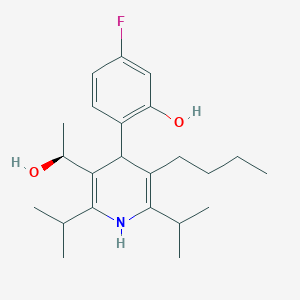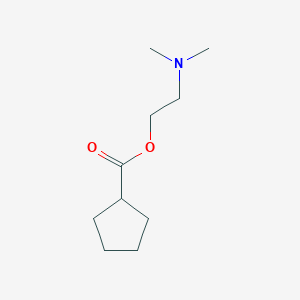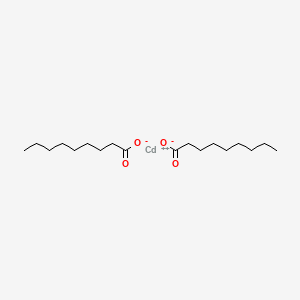
Nonanoic acid, cadmium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonanoic acid, cadmium salt is a chemical compound formed by the reaction of nonanoic acid with cadmium. Nonanoic acid, also known as pelargonic acid, is a nine-carbon fatty acid with the molecular formula C₉H₁₈O₂. Cadmium is a transition metal with the symbol Cd and atomic number 48. The combination of these two substances results in a compound that has unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nonanoic acid, cadmium salt can be synthesized through the reaction of nonanoic acid with cadmium oxide or cadmium carbonate. The reaction typically involves heating nonanoic acid with cadmium oxide or carbonate in an inert atmosphere to form the cadmium salt. The reaction can be represented as follows:
[ \text{CdO} + 2 \text{C₉H₁₈O₂} \rightarrow \text{Cd(C₉H₁₇O₂)₂} + \text{H₂O} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the desired product with high purity. The reaction conditions are carefully controlled to ensure the efficient formation of the cadmium salt.
Análisis De Reacciones Químicas
Types of Reactions
Nonanoic acid, cadmium salt can undergo various chemical reactions, including:
Oxidation: The cadmium salt can be oxidized to form cadmium oxide and other by-products.
Reduction: Reduction reactions can convert the cadmium salt back to cadmium metal.
Substitution: The cadmium ion can be replaced by other metal ions in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are typically employed.
Substitution: Metal salts such as sodium chloride or potassium nitrate can be used in substitution reactions.
Major Products Formed
Oxidation: Cadmium oxide and nonanoic acid derivatives.
Reduction: Cadmium metal and nonanoic acid.
Substitution: New metal salts and nonanoic acid derivatives.
Aplicaciones Científicas De Investigación
Nonanoic acid, cadmium salt has several scientific research applications, including:
- **
Propiedades
Número CAS |
5112-16-3 |
|---|---|
Fórmula molecular |
C18H34CdO4 |
Peso molecular |
426.9 g/mol |
Nombre IUPAC |
cadmium(2+);nonanoate |
InChI |
InChI=1S/2C9H18O2.Cd/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2 |
Clave InChI |
GVVIIKFONQESNB-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Cd+2] |
Números CAS relacionados |
112-05-0 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


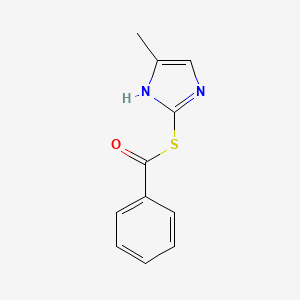
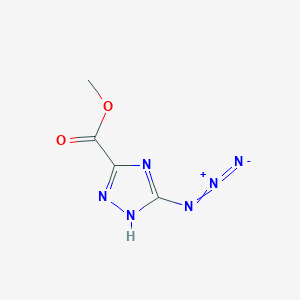
![2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B13796960.png)
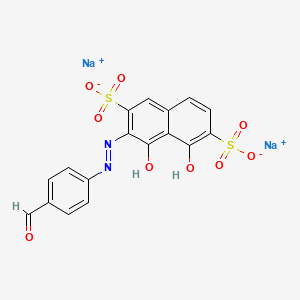
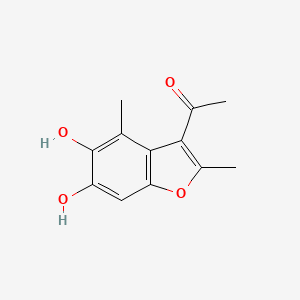
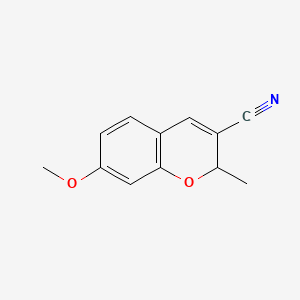
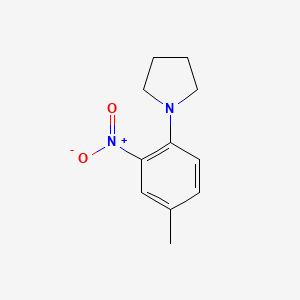

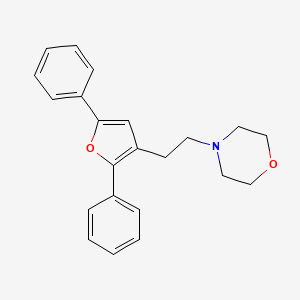
![Bicyclo[4.2.0]octane-7-carboxamide](/img/structure/B13797004.png)
![Trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate](/img/structure/B13797016.png)
